2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide (non-preferred name)
Description
2-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)amino]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide is a synthetic triazine-based hydrazide derivative. Its structure features a 1,2,4-triazin-6-yl core substituted with dihydroxy groups, linked via an amino group to a propanehydrazide scaffold. The hydrazide moiety is further conjugated to an (E)-4-hydroxy-3-methoxyphenyl methylidene group.
Properties
IUPAC Name |
2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O5/c1-7(16-11-13(23)17-14(24)20-18-11)12(22)19-15-6-8-3-4-9(21)10(5-8)25-2/h3-7,21H,1-2H3,(H,16,18)(H,19,22)(H2,17,20,23,24)/b15-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWPZYQPHFVQGM-GIDUJCDVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=C(C=C1)O)OC)NC2=NNC(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC(=C(C=C1)O)OC)NC2=NNC(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized through the nucleophilic substitution of cyanuric chloride with appropriate amines.
Hydrazide Formation: The hydrazide group is introduced by reacting the triazine derivative with hydrazine hydrate under controlled conditions.
Condensation Reaction: The final step involves the condensation of the hydrazide derivative with an aldehyde or ketone to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal complexes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis . Additionally, it can form complexes with metal ions, which can alter the metal’s reactivity and biological activity .
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
- Substituent Effects: The target compound’s 4-hydroxy-3-methoxyphenyl group enhances hydrogen-bonding capacity compared to the electron-withdrawing trifluoromethyl group in [], which improves solubility but may reduce metabolic stability .
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
